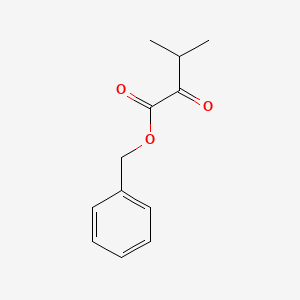

3-Methyl-2-oxo-butyric acid benzyl ester

Übersicht

Beschreibung

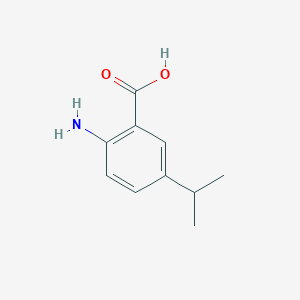

3-Methyl-2-oxo-butyric acid benzyl ester is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, where the hydrogen in the carboxyl group is replaced by an alkyl or an aryl group, in this case, a benzyl group. This particular ester is characterized by the presence of a ketone functional group (2-oxo) and a methyl group at the third carbon of the butyric acid backbone.

Synthesis Analysis

The synthesis of benzyl esters, such as 3-Methyl-2-oxo-butyric acid benzyl ester, can be achieved through esterification reactions. One method involves the use of 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine (Et3N), which mediates the reaction between the reagent and carboxylic acids, producing benzyl esters without affecting sensitive functionalities like alcohols, phenols, and amides . Additionally, the synthesis of related compounds, such as 2-benzyl-3-butenoic acid, has been performed through chemoenzymatic methods, which involve the alkylation of dienolates followed by chemoselective enzymatic esterification .

Molecular Structure Analysis

The molecular structure of esters similar to 3-Methyl-2-oxo-butyric acid benzyl ester has been studied using various spectroscopic techniques. For instance, the structure of 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester was identified using IR and 1H-NMR . Moreover, the crystal structure of related compounds, such as 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, has been determined by single-crystal X-ray diffraction, revealing details about bond lengths and the conjugated system present in the molecule .

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and Friedel-Crafts alkylation. For example, the asymmetric Friedel-Crafts alkylation of activated benzenes with methyl (E)-2-oxo-4-aryl-3-butenoates has been catalyzed by a scandium triflate complex, leading to the formation of 4,4-diaryl-2-oxo-butyric acid methyl esters with high enantioselectivity . Furthermore, the microbial asymmetric reduction of 4-O-benzyl-2-methyl-3-oxo-butyrate esters produces hydroxyesters that are useful precursors for chiral synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of esters are influenced by their molecular structure. The presence of the benzyl group and the ketone functionality in 3-Methyl-2-oxo-butyric acid benzyl ester would affect its solubility, boiling point, and reactivity. While the specific properties of this ester are not detailed in the provided papers, related compounds have been synthesized and characterized, providing insights into their molecular conformations and interactions in the crystal state . These properties are crucial for understanding the behavior of the ester in various environments and for its potential applications in chemical synthesis and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

3-Methyl-2-oxo-butyric acid benzyl ester and related compounds are utilized in various synthetic and material applications:

Synthesis of Dyes for Liquid Crystal Displays : Compounds related to 3-Methyl-2-oxo-butyric acid benzyl ester have been used in the synthesis of fluorescent dyes with potential applications in liquid crystal displays. These synthesized compounds demonstrated a high orientation parameter in nematic liquid crystals, indicating their promising potential for this application (Bojinov & Grabchev, 2003).

Catalytic Applications in Asymmetric Friedel-Crafts Alkylation : These compounds have also been applied in the asymmetric Friedel–Crafts reaction, an essential process in organic synthesis. The reaction catalyzed by certain complexes demonstrated high yields and enantioselectivity, making it a valuable method in the synthesis of complex organic compounds (Faita et al., 2010).

Development of Photoactivatable Prodrugs : Research has explored the use of these compounds in the development of photoactivatable prodrugs. The study involved creating coumarin fused oxazoles as photosensitive units for carboxylic acid groups, with photolysis resulting in the complete release of butyric acid. This approach has potential applications in targeted drug delivery systems (Soares et al., 2017).

Polymer Solar Cells : In the field of renewable energy, related compounds have been used in the development of polymer solar cells. A specific compound, phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, was applied successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating its potential in enhancing solar cell efficiency (Lv et al., 2014).

Solvent Selection in Molecular Bulk Heterojunction Systems : These compounds are also relevant in the optimization of solvent selection for bulk heterojunction systems. Studies have measured solubilities and used this data to calculate Hansen solubility parameters, leading to improved power conversion efficiencies in solar cell systems (Walker et al., 2011).

Eigenschaften

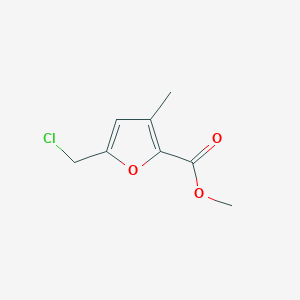

IUPAC Name |

benzyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBVJNMBJECIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457241 | |

| Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-oxo-butyric acid benzyl ester | |

CAS RN |

76585-78-9 | |

| Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-methyl-2-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)